N-(butan-2-yl)-3-(2-{[(3-methylphenyl)carbamoyl]methyl}-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide
Description
Properties
IUPAC Name |
N-butan-2-yl-3-[2-[2-(3-methylanilino)-2-oxoethyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6O4/c1-4-17(3)26-21(32)12-13-29-23(34)19-10-5-6-11-20(19)31-24(29)28-30(25(31)35)15-22(33)27-18-9-7-8-16(2)14-18/h5-11,14,17H,4,12-13,15H2,1-3H3,(H,26,32)(H,27,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLCARWUULPIKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN(C3=O)CC(=O)NC4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(butan-2-yl)-3-(2-{[(3-methylphenyl)carbamoyl]methyl}-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide is a complex organic compound that has garnered interest for its potential biological activities. This article reviews the synthesis, biological evaluation, and therapeutic implications of this compound based on diverse research findings.
Chemical Structure and Properties
The compound has a molecular formula of C₃₇H₄₅ClN₆O₅ and a molecular weight of 689.25 g/mol. Its structure includes a triazole ring fused with a quinazoline moiety, which is significant for its biological activity.
Biological Activity Overview
The biological activity of this compound has been evaluated through various assays focusing on its antibacterial, antifungal, and anticancer properties.
Antibacterial Activity
Research indicates that derivatives of this compound exhibit potent antibacterial effects against several strains of bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) values have been reported as low as 0.21 µM against Pseudomonas aeruginosa and Escherichia coli .
- The compound's mechanism involves binding to critical bacterial targets such as DNA gyrase, leading to inhibition of bacterial replication .
Antifungal Activity
The compound also shows antifungal properties:
- It has demonstrated activity against fungi of the genus Candida, with significant inhibition zones observed in growth assays .
- Comparative studies reveal that certain derivatives have higher antifungal activity than standard treatments like fluconazole.
Anticancer Activity
The anticancer potential of this compound has been explored:
- In vitro studies show cytotoxic effects on various cancer cell lines with IC₅₀ values indicating effective concentrations .
- The structure-activity relationship (SAR) analysis suggests that modifications in the phenyl ring enhance anticancer efficacy .
Research Findings and Case Studies
| Activity | Target Organisms | MIC/IC₅₀ Values | Notes |
|---|---|---|---|
| Antibacterial | Pseudomonas aeruginosa | 0.21 µM | Effective against Gram-negative bacteria |
| Escherichia coli | 0.21 µM | Mechanism involves DNA gyrase inhibition | |
| Antifungal | Candida spp. | Varies | Higher activity than fluconazole |
| Anticancer | Various cancer cell lines | IC₅₀ < 10 µM | Significant cytotoxicity observed |
Molecular Docking Studies
Molecular docking studies have elucidated the binding interactions between the compound and its biological targets:
Comparison with Similar Compounds
Core Structural Variations
The triazoloquinazoline scaffold is shared with compounds like 3-[2-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(propan-2-yl)propanamide (CAS 1112308-30-1, ). Key differences include:
- N-alkyl substitution : The target compound features a butan-2-yl group, whereas the analog has a propan-2-yl group. This difference in alkyl chain length may influence lipophilicity (logP) and metabolic stability.
- Aromatic substitution : The carbamoylmethyl group in the target is attached to a 3-methylphenyl ring, while the analog has a 4-methylbenzyl group. The position of the methyl group on the phenyl ring could alter steric and electronic interactions with biological targets .
Functional Group Modifications
- Triazole-linked quinazolinones: Compounds like 2-(4-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)quinazolin-4(3H)-one () replace the triazoloquinazoline core with a triazole-quinazoline hybrid.
- Carbamoyl vs. ester substituents : Derivatives such as 6-cinnamoyl-3-methyl-[1,2,4]triazolo[4,3-c]quinazolin-5(6H)-one () substitute the carbamoylmethyl group with cinnamoyl esters. Ester groups may enhance solubility but reduce hydrolytic stability compared to carbamates .
Pharmacokinetic and Bioactivity Insights
While direct ADME data for the target compound are unavailable, structural analogs provide clues:
- Tetrazole-containing analogs () exhibit moderate antioxidant activity in DPPH assays, suggesting that electron-rich substituents (e.g., carbamoylmethyl) may enhance radical scavenging.
- The 3-methylphenyl group in the target compound may improve metabolic stability compared to halogenated analogs (e.g., 4-chlorophenyl in ), as methyl groups are less prone to oxidative metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
